molecular formula C15H11FN2O2 B2723465 4-(2-Fluorobenzoyl)-1,3-dihydroquinoxalin-2-one CAS No. 831231-57-3

4-(2-Fluorobenzoyl)-1,3-dihydroquinoxalin-2-one

Cat. No. B2723465
CAS RN: 831231-57-3
M. Wt: 270.263
InChI Key: GGICAAJRUBPJLE-UHFFFAOYSA-N
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Description

The compound is a derivative of benzoic acid and quinoxaline, both of which are common structures in organic chemistry . Benzoic acid derivatives are often used in the synthesis of various pharmaceuticals, while quinoxalines have applications in dyes, pharmaceuticals, and organic semiconductors .


Synthesis Analysis

While specific synthesis methods for “4-(2-Fluorobenzoyl)-1,3-dihydroquinoxalin-2-one” were not found, similar compounds such as 2-fluorobenzoyl chloride can be synthesized from o-fluorotoluene with triethanol, heating, adding azodiisobutyronitrile and beginning introduction of chlorine .


Molecular Structure Analysis

The molecular structure of similar compounds like 2-fluorobenzoyl chloride has been investigated using gas electron diffraction data . The molecules exist in the gas phase as two stable non-planar conformers anti and gauche with respect to the halogen atom positions .

Scientific Research Applications

Organic Synthesis and Chemical Properties

Research in organic chemistry has explored the synthesis and transformations of quinoline derivatives, highlighting their utility as efficient fluorophores in biochemistry and medicine for studying biological systems. Aleksanyan and Hambardzumyan (2013) synthesized new quinoline derivatives with potential as antioxidants and radioprotectors, demonstrating the chemical versatility and potential applications of these compounds in creating sensitive and selective compounds for biochemical studies (Aleksanyan & Hambardzumyan, 2013).

Photophysics and Photocatalysis

The study of donor-acceptor fluorophores, such as 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN), has shown significant advancements in photocatalytic transformations. Shang et al. (2019) summarized the application of 4CzIPN in various organic reactions, highlighting its excellent redox window, good chemical stability, and broad applicability as a metal-free photocatalyst, which underscores the potential of fluoroquinolone derivatives in enhancing photocatalytic processes (Shang et al., 2019).

Material Science

In material science, the synthesis of polyphenylquinoxalines has been explored for their application in high-temperature proton exchange membrane fuel cells. Hsu et al. (2018) developed a one-pot synthesis of a self-polymerizable quinoxaline monomer, leading to polymers with good proton conductivity at high temperatures, which are suitable for use in fuel cells, demonstrating the relevance of quinoxaline derivatives in the development of materials for sustainable energy technologies (Hsu et al., 2018).

Medicinal Chemistry and Antibacterial Evaluation

While excluding direct applications related to drug usage and side effects, it's notable that research into fluoroquinolone derivatives has contributed significantly to the understanding of antibacterial activity. Sharma et al. (2017) synthesized novel fluoroquinolone derivatives with significant antibacterial potential against various bacterial strains, showcasing the ongoing efforts to develop new antibacterial agents and the importance of structural modifications in enhancing antibacterial efficacy (Sharma et al., 2017).

properties

IUPAC Name

4-(2-fluorobenzoyl)-1,3-dihydroquinoxalin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2O2/c16-11-6-2-1-5-10(11)15(20)18-9-14(19)17-12-7-3-4-8-13(12)18/h1-8H,9H2,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGICAAJRUBPJLE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=CC=CC=C2N1C(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Fluorobenzoyl)-1,3-dihydroquinoxalin-2-one

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